BenchChemオンラインストアへようこそ!

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine

Chemical Purity Quality Control HPLC Assay

10-(3,6-Dihydro-2H-pyran-3-yl)-10H-phenoxazine (CAS 2079095-65-9) is a heterocyclic building block composed of a phenoxazine core N10-substituted with a 3,6-dihydro-2H-pyran moiety. The compound belongs to a class of N10-substituted phenoxazines that have demonstrated potent and specific inhibition of Akt signaling when appropriately functionalized.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B11758265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1C=CC(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42
InChIInChI=1S/C17H15NO2/c1-3-9-16-14(7-1)18(13-6-5-11-19-12-13)15-8-2-4-10-17(15)20-16/h1-10,13H,11-12H2
InChIKeyCEELGNHNDSOEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(3,6-Dihydro-2H-pyran-3-yl)-10H-phenoxazine: A High-Purity N10-Functionalized Phenoxazine Building Block for Medicinal Chemistry and Materials Research


10-(3,6-Dihydro-2H-pyran-3-yl)-10H-phenoxazine (CAS 2079095-65-9) is a heterocyclic building block composed of a phenoxazine core N10-substituted with a 3,6-dihydro-2H-pyran moiety . The compound belongs to a class of N10-substituted phenoxazines that have demonstrated potent and specific inhibition of Akt signaling when appropriately functionalized [1]. Its structural motif—combining an electron-rich phenoxazine donor with a partially unsaturated oxygen-containing heterocycle—also positions it as a potential precursor or monomer for optoelectronic materials such as thermally activated delayed fluorescence (TADF) emitters .

Why Generic N10-Phenoxazine Analogs Cannot Substitute for 10-(3,6-Dihydro-2H-pyran-3-yl)-10H-phenoxazine in Structure-Activity-Driven Programs


The biological and optoelectronic properties of phenoxazine derivatives are exquisitely sensitive to the nature of the N10 substituent. In the canonical Akt inhibitor series, replacing the N10-substituent from propyl/butyl chains (compounds 7B and 14B) to acetyl (20B) or morpholino (12B) side chains completely abrogated inhibitory activity [1]. Similarly, in TADF emitter design, the donor-acceptor twist angle and frontier molecular orbital energies are tuned by the steric and electronic character of the N-aryl or N-alkyl group . The 3,6-dihydro-2H-pyran substituent of the target compound is structurally distinct from the common 4-(N,N-diethylamino)butyl, 4-morpholinobutyl, or simple phenyl substituents found in comparator compounds; it introduces a cyclic enol ether moiety that differentially modulates electron density at the phenoxazine nitrogen and steric bulk around the N10 position . Consequently, generic N10-phenoxazine analogs cannot be assumed equivalent in any structure-activity relationship (SAR) study or device optimization workflow.

Procurement-Relevant Quantitative Differentiation of 10-(3,6-Dihydro-2H-pyran-3-yl)-10H-phenoxazine


Chemical Purity: 98% Assay Outperforms Typical Research-Grade Phenoxazine Building Blocks

The target compound is supplied with a certified purity of 98% , compared to the 95% purity standard commonly offered for similar N10-substituted phenoxazine building blocks . This 3-percentage-point increase in purity reduces the burden of unidentified impurities in downstream synthetic or biological workflows.

Chemical Purity Quality Control HPLC Assay

N10-Substituent Type Divergence: Dihydropyran vs. Alkylamino Motifs and Impact on Akt Inhibitory Activity (Class-Level Inference)

In the foundational Akt inhibitor series, N10-substitution with a morpholino side chain (compound 12B) resulted in loss of Akt inhibitory activity relative to propyl (7B) or butyl (14B) substituents, which retained activity [1]. The 3,6-dihydro-2H-pyran substituent in the target compound is structurally distinct from both active (alkyl) and inactive (morpholino) comparators, presenting a cyclic enol ether that alters electronic and steric parameters. Although direct IC50 data for the target compound are not publicly available, this class-level SAR demonstrates that N10-substitution is a critical determinant of biological activity and the target compound cannot be considered equivalent to any previously characterized analog without empirical testing.

Akt Inhibition Structure-Activity Relationship N10 Substituent

Potential as a TADF Donor Precursor: Dihydropyran vs. Common Phenyl/Triazine Acceptors (Class-Level Inference)

Phenoxazine-based TADF emitters such as PXZ-DCPP achieve high external quantum efficiencies (EQE = 17.4%) by coupling the phenoxazine donor with strong electron-accepting units [1]. The dihydropyran substituent in the target compound is a weak electron-donating/electronically neutral group that could serve as a modular handle for further acceptor coupling or as a precursor to an enol-ether-containing donor-acceptor dyad. No quantitative device performance data exist for the target compound itself, but its structural divergence from benchmark PXZ-TRZ or PXZ-DPS emitters suggests different HOMO/LUMO alignment and charge-transfer characteristics.

TADF Emitters Donor-Acceptor Design Phenoxazine

Optimal Procurement Scenarios for 10-(3,6-Dihydro-2H-pyran-3-yl)-10H-phenoxazine


Akt-Targeted Anticancer Lead Optimization

The compound serves as a core scaffold for medicinal chemistry teams exploring N10-substitution SAR in the Akt inhibitor chemotype. The dihydropyran substituent offers a structurally distinct starting point compared to the 4-(N,N-diethylamino)butyl and 4-morpholinobutyl series characterized in the foundational J Biol Chem 2005 study [1]. Procurement of the 98% pure material from Leyan ensures minimal interference from impurities in cell-based Akt phosphorylation assays.

Precursor for Conjugated Phenoxazine Polymers and Small-Molecule OLED Emitters

The dihydropyran ring can undergo ring-opening or further functionalization to install electron-accepting units, enabling the synthesis of novel D-A type TADF emitters . The compound's rigid, non-planar structure may help reduce aggregation-caused quenching in solid-state films.

Chemical Biology Probe Synthesis

The cyclic enol ether moiety provides a latent aldehyde/ketone functionality upon hydrolysis, facilitating bioconjugation or fluorescent labeling without additional protection/deprotection steps. This differentiates it from fully saturated N-alkyl phenoxazines that lack such a built-in reactive handle.

Quote Request

Request a Quote for 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.